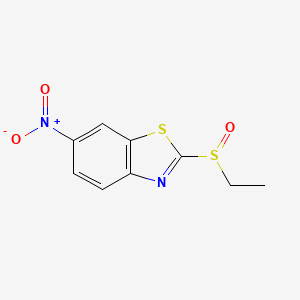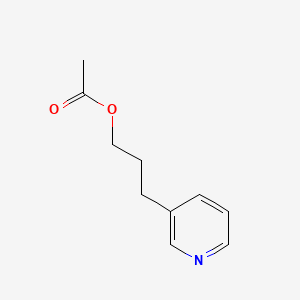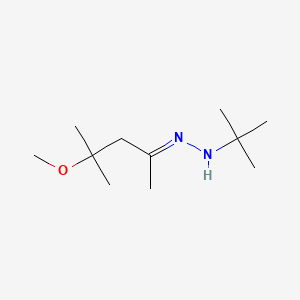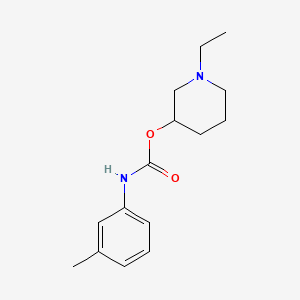
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester is a chemical compound with a complex structure that includes a piperidine ring, an ester functional group, and a carbanilic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the esterification of m-Methylcarbanilic acid with N-ethyl-3-piperidinol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-Methylcarbanilic acid and N-ethyl-3-piperidinol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: m-Methylcarbanilic acid and N-ethyl-3-piperidinol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The piperidine ring may also play a role in binding to target molecules and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- m-Methylcarbanilic acid, N-methyl-3-piperidinyl ester
- m-Methylcarbanilic acid, N-ethyl-4-piperidinyl ester
- m-Methylcarbanilic acid, N-propyl-3-piperidinyl ester
Uniqueness
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester is unique due to its specific combination of functional groups and structural features. The presence of the N-ethyl group and the position of the piperidine ring contribute to its distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
33531-58-7 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
(1-ethylpiperidin-3-yl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-3-17-9-5-8-14(11-17)19-15(18)16-13-7-4-6-12(2)10-13/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3,(H,16,18) |
Clé InChI |
ISADCDVTGCDIGA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)OC(=O)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
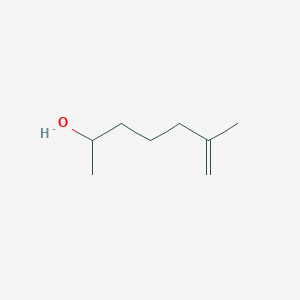

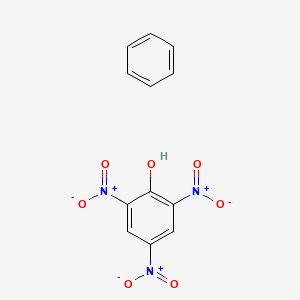
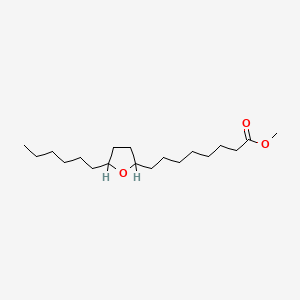
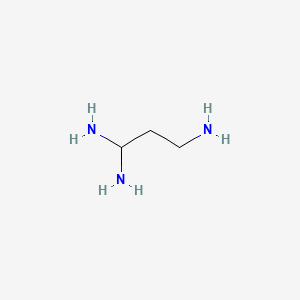
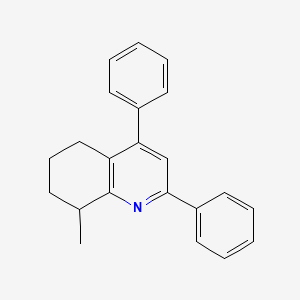

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
